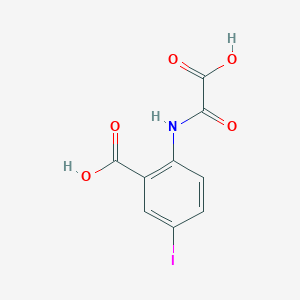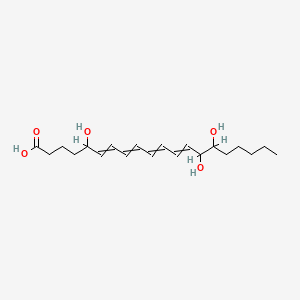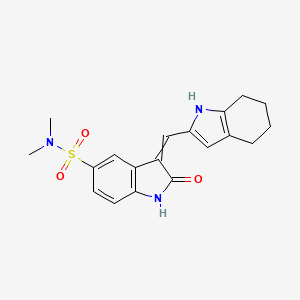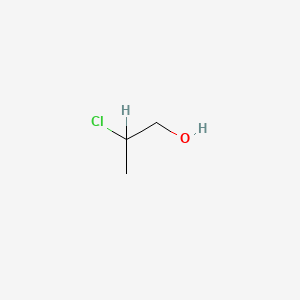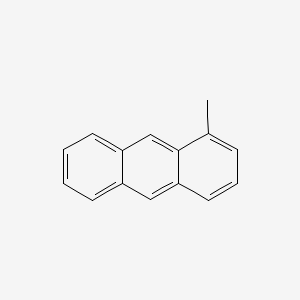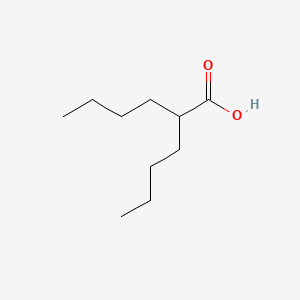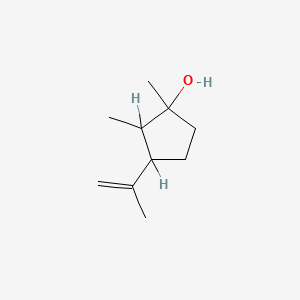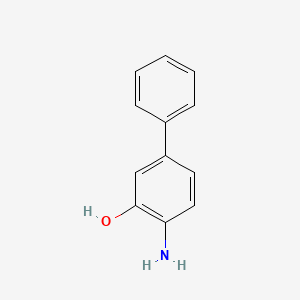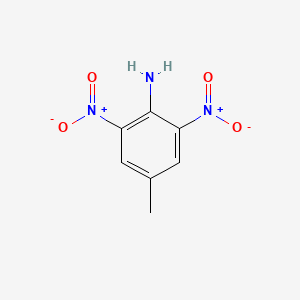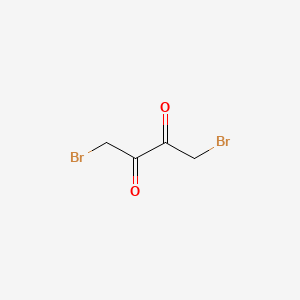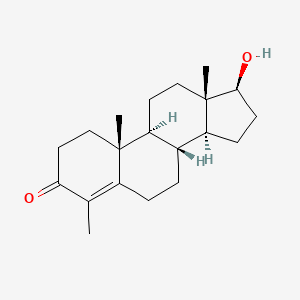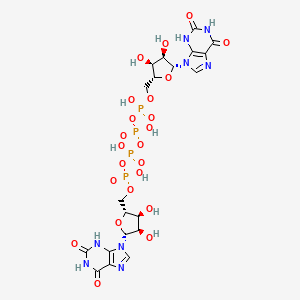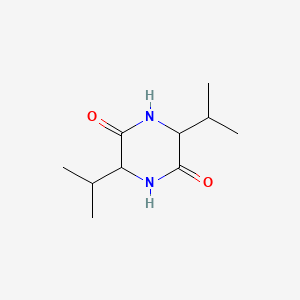
Valylvaline anhydride
Übersicht
Beschreibung
Valylvaline anhydride is a chemical compound derived from the condensation of two molecules of valine (an essential amino acid) with the elimination of a water molecule. Its molecular formula is C₁₀H₁₈N₂O₃, and it belongs to the class of acid anhydrides. The term “anhydride” signifies the absence of water, as it is formed by the removal of a water molecule during its synthesis .
Molecular Structure Analysis
Valylvaline anhydride consists of two carbonyl (C=O) groups connected by a single oxygen atom. This unique structure results in the presence of two C=O stretching peaks in its infrared (IR) spectrum. The nature of the R-groups attached to the anhydride framework determines the type of anhydride. Depending on saturation and cyclic nature, there are four types: noncyclic saturated, noncyclic unsaturated, cyclic saturated, and cyclic unsaturated anhydrides .
Wissenschaftliche Forschungsanwendungen
1. Biochemical Research
Valylvaline anhydride has been utilized in studies focusing on biochemical processes. For instance, its derivatives were shown to have a growth-promoting action on lactic acid bacteria, indicating its role in microbial physiology and potentially in food science (Shankman, Higa, Florsheim, Schvo, & Gold, 1960). Another study involved the metabolism of valproic acid, where valylvaline anhydride derivatives might play a role in understanding the metabolic pathways and effects on enzymes involved in mitochondrial fatty acid oxidation (Silva, Aires, Luis, Ruiter, Ijlst, Durán, Wanders, & Tavares de Almeida, 2008).
2. Physicochemical Properties of Proteins
A study explored the impact of attaching valine residues to proteins, specifically bovine serum albumin, using N-carboxyvaline anhydride derivatives. This modification improved the whipping and gelling properties of the protein, which could have implications for food science and material engineering (Murphy & Howell, 1991).
3. Medical Research
In medical research, Valylvaline anhydride and its derivatives are studied for their potential role in various therapies. For example, Valine supplementation in a reduced protein diet was found to regulate growth performance in piglets, suggesting its importance in animal husbandry and potentially in human nutrition (Zhang, Liu, Jia, He, Mao, Qiao, & Zeng, 2018).
4. Diagnostic Applications
Research has also highlighted the use of Valylvaline anhydride in diagnostic applications, such as enhancing the nuclear magnetic resonance spectra of biomolecules for identifying biomarkers in clinical settings (Wilson, Hurd, Keshari, Criekinge, Chen, & Nelson, 2009).
5. Pharmacological Research
Valylvaline anhydride derivatives are utilized in pharmacological research. For example, a study explored the potential of using Valyl-Tyrosine, a derivative, as an antihypertensive agent, indicating its potential application in cardiovascular therapy (Kawasaki, Seki, Osajima, Yoshida, Asada, Matsui, & Osajima, 2000).
6. Nutritional Science
Valylvaline anhydride and its derivatives are also relevant in nutritional science. A study examining the effects of excess dietary L-valine on laying hens showed no detrimental effects on performance, suggesting potential applications in poultry nutrition (Azzam, Dong, Dai, & Zou, 2015).
Eigenschaften
IUPAC Name |
3,6-di(propan-2-yl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMAWEIDGADSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971680 | |
| Record name | 3,6-Di(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valylvaline anhydride | |
CAS RN |
5625-44-5 | |
| Record name | Valylvaline anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Di(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


